molecular formula C8H11F3N2O B11897629 2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone CAS No. 1350553-73-9

2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone

Cat. No.: B11897629
CAS No.: 1350553-73-9
M. Wt: 208.18 g/mol
InChI Key: YNQZSDTWCGYAPY-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone (CAS: 1350553-73-9) is a bicyclic pyrrolidine derivative featuring a trifluoroacetyl group. Its molecular formula is C₈H₁₁F₃N₂O, with a molecular weight of 208.18 g/mol. The compound’s stereochemistry is defined by the (3aS,6aS) configuration, which confers a rigid bicyclic framework. This structure is frequently employed in medicinal chemistry as a scaffold for enzyme inhibitors or receptor antagonists due to its ability to modulate steric and electronic interactions .

Properties

CAS No.

1350553-73-9

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

1-[(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H11F3N2O/c9-8(10,11)7(14)13-3-5-1-2-12-6(5)4-13/h5-6,12H,1-4H2/t5-,6+/m0/s1

InChI Key

YNQZSDTWCGYAPY-NTSWFWBYSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1CN(C2)C(=O)C(F)(F)F

Canonical SMILES

C1CNC2C1CN(C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone typically involves the reaction of hexahydropyrrolo[3,4-b]pyrrole with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of advanced purification techniques such as chromatography ensures the removal of any impurities, resulting in a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antagonists of Retinol-Binding Protein :
    Research indicates that derivatives of this compound can act as antagonists of retinol-binding protein 4 (RBP4), which plays a crucial role in ocular health by regulating the uptake of retinol in tissues. Inhibition of RBP4 has potential therapeutic implications for conditions related to retinol metabolism, such as age-related macular degeneration .
  • Neuroprotective Agents :
    Compounds derived from hexahydropyrrolo structures have been investigated for their neuroprotective properties. They may help mitigate neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
  • Anticancer Activity :
    Preliminary studies suggest that trifluoromethylated compounds can exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways. These compounds are being explored for their potential to enhance the efficacy of existing chemotherapeutics .

Materials Science Applications

  • Fluorinated Polymers :
    The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance the thermal and chemical stability of materials. Research is ongoing to develop new fluorinated polymers that leverage the unique properties of trifluoroacetylated compounds for applications in coatings and membranes.
  • Sensors and Catalysts :
    The unique electronic properties of the trifluoromethyl group make it a candidate for use in sensor technology and catalytic systems. Studies are being conducted to explore its effectiveness in detecting environmental pollutants and facilitating chemical reactions under mild conditions .

Agrochemical Applications

  • Pesticides and Herbicides :
    The compound's structure allows for modifications that can lead to the development of novel agrochemicals with enhanced efficacy against pests and weeds. Research is focused on optimizing these compounds to improve selectivity and reduce environmental impact .
  • Plant Growth Regulators :
    There is potential for utilizing derivatives of this compound as plant growth regulators, promoting desirable traits such as drought resistance or enhanced growth rates in crops.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryPMC4902181Identified as an RBP4 antagonist; potential for ocular health benefits
NeuroprotectionResearchGate PublicationDemonstrated neuroprotective effects in cellular models
Materials SciencePatent EP2578586B1Developed fluorinated polymers with enhanced stability
AgrochemicalsPatent WO2007100990A2Novel herbicide formulations based on trifluoromethylated compounds

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The trifluoroacetyl group in the target compound distinguishes it from analogs. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Source
Target Compound Trifluoroacetyl group at pyrrolidine N-position C₈H₁₁F₃N₂O 208.18 Intermediate in drug synthesis; potential enzyme inhibition
(3aS,6aS)-tert-Butyl 5-(trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate tert-Butyloxycarbonyl (Boc) protection C₁₂H₁₉F₃N₂O₃ 320.29 Synthetic intermediate; Boc group aids in stepwise synthesis
Seltorexant (JNJ-42847922) Pyrimidine and triazole substituents C₂₁H₂₂FN₇O 407.45 Retinol-binding protein 4 (RBP4) antagonist; clinical use in insomnia
Moxifloxacin Impurity 14 Cyclopropyl, methoxy, and carboxylic acid groups C₂₀H₂₂FN₃O₄·HCl 423.91 Byproduct in fluoroquinolone synthesis; regulatory focus on purity
Autotaxin Inhibitor (PDB: 7ZIB) Cyclopropylpyridine and oxane substituents C₂₅H₃₁N₅O₄ 481.55 IC₅₀ = 0.25 µM against Autotaxin; structural insights via crystallography
Key Observations:
  • Trifluoroacetyl vs. Boc Protection : The Boc-protected analog (CAS 370880-15-2) is bulkier, limiting its use in late-stage functionalization but providing stability during synthesis .
  • Pyrrolo[3,4-b] vs. [3,4-c] Isomerism : Seltorexant’s pyrrolo[3,4-c]pyrrol core alters spatial orientation, enhancing RBP4 binding compared to the target compound’s [3,4-b] isomer .
  • Pharmaceutical Impurities: Moxifloxacin-related analogs highlight the importance of stereochemical control, as even minor structural deviations can lead to regulatory challenges .

Pharmacological and Biochemical Activity

Enzyme Inhibition :
  • In contrast, the Autotaxin inhibitor (IC₅₀ = 0.25 µM) uses a cyclopropylpyridine moiety for non-covalent interactions .
  • Analogs with benzotriazole substituents (e.g., ZIB in ) demonstrate improved solubility (>100 µM in PBS) but reduced metabolic stability due to glutathione adduct formation .
Solubility and Stability :
  • Fluorinated derivatives generally exhibit lower aqueous solubility but higher lipid membrane permeability. For instance, the target compound’s logP is estimated at 1.2 (predicted), whereas Seltorexant’s logP is 2.8, reflecting its larger hydrophobic surface .
  • The tert-butyl derivative (CAS 370880-15-2) shows enhanced stability in acidic conditions, making it suitable for oral drug formulations .
Challenges :
  • Stereochemical purity is critical. For example, Moxifloxacin impurities arise from epimerization at the (3aS,6aS) position, necessitating chiral chromatography for resolution .

Biological Activity

2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone is a synthetic compound notable for its biological activity as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound has garnered attention for its potential therapeutic applications in managing type II diabetes, obesity, and hyperlipidemia due to its ability to modulate glucose metabolism.

Chemical Structure and Properties

The molecular formula of this compound is C8H11F3N2OC_8H_{11}F_3N_2O with a molecular weight of approximately 208.18 g/mol. The compound features a trifluoroacetyl group which contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of DPP-IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. By inhibiting DPP-IV, the compound enhances the levels of these hormones, leading to improved insulin secretion and reduced blood glucose levels.

DPP-IV Inhibition

Research indicates that this compound exhibits strong inhibitory activity against DPP-IV. In vitro studies have shown that the compound can effectively lower glucose levels in diabetic models. The inhibition kinetics suggest a competitive inhibition mechanism with significant selectivity for DPP-IV over other serine proteases .

Pharmacological Studies

Pharmacological studies highlight the compound's potential in treating metabolic disorders. In vivo studies demonstrated that administration of this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity in rodent models of diabetes .

Case Studies

Several case studies have documented the efficacy of DPP-IV inhibitors similar to this compound:

  • Study on Glucose Control : A study involving diabetic rats showed that treatment with this compound resulted in a 30% reduction in fasting blood glucose levels compared to control groups after four weeks of administration.
  • Obesity Management : Another study indicated that subjects treated with DPP-IV inhibitors experienced significant weight loss and improved lipid profiles over a 12-week period.

Data Tables

Parameter Value
Molecular FormulaC8H11F3N2O
Molecular Weight208.18 g/mol
DPP-IV Inhibition IC50< 50 nM
Blood Glucose Reduction30% (in diabetic models)
Weight Loss (12 weeks)Significant compared to controls

Q & A

Q. Methodological Answer :

In Vitro Microsomal Assays :

  • Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
  • Use glutathione trapping to detect reactive metabolites .

Q. Methodological Answer :

QSAR Modeling : Correlate logP values (2.5–3.5) with improved blood-brain barrier penetration .

Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding (>90% in some analogs) .

ADMET Predictions : Use tools like SwissADME to optimize solubility (e.g., adding polar groups to the trifluoroethanone moiety) .
Case Study :

  • A derivative with a 4,6-dimethylpyrimidine substituent (logP = 2.8) showed 3-fold higher oral bioavailability in rat models compared to the parent compound .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Q. Methodological Answer :

Pd Catalyst Cost : Replace Pd(OAc)₂ with cheaper alternatives (e.g., Pd/C) for large-scale coupling .

Purification : Use flash chromatography (silica gel, hexane/EtOAc) to isolate intermediates, achieving >95% purity .

Byproduct Control : Monitor trifluoromethyl group hydrolysis under acidic conditions via in-line IR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.